molecular formula C20H21ClN2O6S B2861275 6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-37-4

6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2861275
CAS No.: 864926-37-4
M. Wt: 452.91
InChI Key: QTKSROBAZCUBSD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a bicyclic scaffold combining a thiophene and pyridine ring. Its structure includes:

  • Ethyl and methyl ester groups at positions 6 and 3, respectively.
  • A partially saturated dihydrothienopyridine core, which enhances conformational flexibility compared to fully aromatic systems .

The 4-chlorophenoxy moiety may confer metabolic stability and modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O6S/c1-3-28-20(26)23-9-8-14-15(10-23)30-18(17(14)19(25)27-2)22-16(24)11-29-13-6-4-12(21)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKSROBAZCUBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents at Position 2 Ester Groups (Positions 3/6) Molecular Weight Key Properties/Activities Reference
Target: 6-Ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 2-(4-Chlorophenoxy)acetamido Methyl (3), Ethyl (6) Not reported Hypothesized antitubulin activity
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate Amino (-NH2) Methyl (3), Ethyl (6) 284.33 g/mol Intermediate for further functionalization
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2) Amino (-NH2) Ethyl (3), Ethyl (6) 284.33 g/mol Higher lipophilicity due to dual ethyl esters
3-Ethyl 6-methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3f) 3,4,5-Trimethoxyanilino Ethyl (3), Methyl (6) 464.47 g/mol Antitubulin activity (IC50 = 1.2 µM)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Cyano, nitrophenyl, phenethyl Ethyl (5), Ethyl (6) 550.08 g/mol Structural complexity; no reported bioactivity

Key Observations:

Compound 3f () demonstrates that electron-rich substituents (e.g., 3,4,5-trimethoxyanilino) improve antitubulin activity, suggesting the target compound’s 4-chloro group may offer similar advantages .

The target compound’s mixed ethyl/methyl esters balance these properties .

Core Saturation: Partially saturated cores (e.g., dihydrothienopyridine) improve metabolic stability over fully unsaturated systems, as seen in imidazopyridine derivatives (–5) .

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